![molecular formula C7H8FNOS B1448790 (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane CAS No. 1936185-02-2](/img/structure/B1448790.png)
(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane
Overview
Description
(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane is an organic compound with the molecular formula C7H8FNO2S It is a derivative of benzene, where a fluorine atom is substituted at the first position and a methylsulfonimidoyl group is attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane typically involves the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative.
Sulfonimidoylation: The fluorobenzene derivative undergoes a sulfonimidoylation reaction, where a methylsulfonimidoyl group is introduced at the third position. This can be achieved using reagents such as methylsulfonyl chloride and a suitable base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a fluorophenyl group and an imino linkage, which contributes to its reactivity and potential biological activity. Understanding its chemical properties is crucial for exploring its applications in drug discovery and development.
Chemistry
In the realm of synthetic chemistry, (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane serves as a versatile building block. Its unique functional groups allow for the synthesis of more complex molecules, making it valuable in creating diverse chemical libraries essential for drug discovery.
Biology
Biologically, this compound is investigated for its role as a biochemical probe. It has the potential to interact with specific enzymes or receptors, facilitating studies on their functions within biological systems. Such interactions can lead to insights into metabolic pathways and disease mechanisms.
Medicine
In medical research, this compound is being explored for its therapeutic applications. Preliminary studies suggest that it may exhibit activity against certain diseases, positioning it as a candidate for further drug development.
Research indicates that compounds similar to this compound exhibit significant biological activities:
Anticancer Activity
Studies have demonstrated the anticancer potential of derivatives containing similar structures. For instance:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 0.39 ± 0.06 | |
Compound B | HCT116 | 0.46 ± 0.04 | |
Compound C | NCI-H460 | 0.03 |
These findings suggest that structural modifications can significantly influence anticancer potency.
Antiviral Activity
Recent advancements have highlighted the antiviral properties of similar compounds:
Compound | Virus Target | IC50 (µM) | Reference |
---|---|---|---|
Compound D | Zika Virus Protease | 0.71 | |
Compound E | Dengue Virus Protease | 200 nM |
These results indicate that compounds with similar structures may serve as effective inhibitors of viral replication.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how the positioning and type of substituents on the compound influence its biological activity. For example:
- Furan Substituents : Compounds with furan groups tend to show improved activity.
- Pyrazine Modifications : Alterations at specific positions can lead to significant changes in IC50 values, indicating the need for careful design in drug development.
Anticancer Screening
A study evaluated several derivatives against MCF7 and HCT116 cancer cell lines, revealing promising cytotoxic effects with IC50 values ranging from 0.01 µM to 0.46 µM, suggesting strong potential for further development as anticancer agents.
Antiviral Testing
Another case study focused on the antiviral efficacy against Zika virus protease, where compounds exhibited IC50 values as low as 0.71 µM, highlighting their potential use in treating viral infections.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonimidoyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-fluoro-3-(S-methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.
1-chloro-3-(S-methylsulfonimidoyl)benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane is unique due to the presence of both a fluorine atom and a sulfonimidoyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane, with the CAS number 1936185-02-2, is a sulfur-containing organic compound characterized by its unique structure and potential biological activities. This compound is part of a broader class of imino-methyl sulfides, which have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C₇H₈FNOS
- Molecular Weight : 173.21 g/mol
- Structure : The compound features a 3-fluorophenyl group attached to an imino and oxo functional group, contributing to its biological reactivity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action typically involves:
- Inhibition of Bacterial Growth : The compound interferes with the synthesis of essential proteins in bacterial cells, leading to inhibited growth and proliferation.
- Targeting Specific Bacteria : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
In addition to antibacterial properties, the compound has shown potential in anticancer applications:
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines, including leukemic HL60 cells.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Case Studies and Research Findings
-
Antiproliferative Effects :
- A study evaluated the antiproliferative activity of various fluorinated compounds, including derivatives similar to this compound. Results indicated that modifications in the molecular structure significantly influenced biological activity, with some derivatives showing enhanced potency against cancer cell lines .
- Structure-Activity Relationship (SAR) :
- Immunomodulatory Effects :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3-fluorophenyl)-imino-methyl-oxo-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNYOKMYFVAGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936185-02-2 | |
Record name | (3-fluorophenyl)(imino)methyl-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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